molecular formula C7H3ClF3NO2 B128743 2-Chloro-4-nitrobenzotrifluoride CAS No. 151504-80-2

2-Chloro-4-nitrobenzotrifluoride

Cat. No. B128743
M. Wt: 225.55 g/mol
InChI Key: MOTWHSMEZCFDOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including coupling reactions and reactions with metallic ions . For example, 2-chloro-4-nitrobenzoic acid can be used as a building block for the synthesis of various heterocyclic scaffolds, which are important in drug discovery . The synthesis of these compounds typically involves the use of multireactive building blocks that can undergo further substitution, reduction, and cyclization reactions to afford a diverse library of heterocycles.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic and X-ray diffraction techniques . For instance, the crystal structures of molecular salts of 2-chloro-4-nitrobenzoic acid have been determined by single-crystal X-ray diffraction, revealing the occurrence of weak halogen bonds in the presence of strong hydrogen bonds . Similarly, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate was confirmed by IR and single-crystal X-ray diffraction studies .

Chemical Reactions Analysis

The reactivity of related compounds includes their ability to form molecular salts and cocrystals through crystal engineering approaches . The presence of halogen bonds plays a vital role in the stabilization of these structures. Additionally, the introduction of electron-withdrawing substituents such as nitro and trifluoromethyl groups can activate halogen substituents towards nucleophilic attack, allowing for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their thermal, spectral, and magnetic behavior . For example, the thermal decomposition of 2-chloro-4-nitrobenzoates of transition metals was investigated, revealing that these compounds decompose explosively upon heating above a certain temperature . The solubility of these complexes in water and their magnetic moment values have also been reported, providing insight into their physicochemical characteristics .

Scientific Research Applications

Crystal Structure Studies

  • Isomers of 3-Nitrobenzotrifluoride : Research by Lynch and Mcclenaghan (2003) explored the crystal structures of two isomers related to 2-Chloro-4-nitrobenzotrifluoride, demonstrating their potential for forming cocrystals and highlighting their packing and intermolecular interactions in different crystalline forms (Lynch & Mcclenaghan, 2003).

Magnetic, Spectral, and Thermal Characterization

  • Metal Complexes with Nitrobenzoates : Ferenc et al. (2006) conducted studies on the magnetic, spectral, and thermal properties of Co(II), Ni(II), and Cu(II) complexes with 4-chloro-2-nitrobenzoates, revealing their physicochemical properties and thermal decomposition behavior (Ferenc et al., 2006).

Solid-Phase Synthesis Applications

  • Building Block for Heterocyclic Synthesis : Křupková et al. (2013) described the use of a related compound, 4-Chloro-2-fluoro-5-nitrobenzoic acid, as a versatile building block in solid-phase synthesis for creating various nitrogenous heterocycles, important in drug discovery (Křupková et al., 2013).

Halogen Bond Studies

  • Molecular Salts/Cocrystals with Halogen Bonds : Oruganti et al. (2017) explored the role of halogen bonds in molecular salts and cocrystals of 2-Chloro-4-nitrobenzoic acid, providing insights into their structural stabilization and potential applications in crystal engineering (Oruganti et al., 2017).

Polymorphic System Study

  • Polymorphic System Analysis : Barsky et al. (2008) investigated the solid-state behavior of 2-Chloro-4-nitrobenzoic acid, including polymorphic forms and their thermal properties, which is crucial for understanding material stability and pharmaceutical formulation (Barsky et al., 2008).

Analysis of Genotoxic Impurities

  • Estimation of Genotoxic Impurities in Pharmaceuticals : Rupakula and Gundlapalli (2021) developed a method using GC-MS/MS for estimating genotoxic impurities, including 4-Nitrobenzotrifluoride, in pharmaceuticals, highlighting its significance in ensuring drug safety and quality control (Rupakula & Gundlapalli, 2021).

Safety And Hazards

2-Chloro-4-nitrobenzotrifluoride is considered hazardous. It is toxic in contact with skin and harmful if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

2-chloro-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTWHSMEZCFDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381220
Record name 2-Chloro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-nitrobenzotrifluoride

CAS RN

151504-80-2
Record name 2-Chloro-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151504-80-2
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Synthesis routes and methods

Procedure details

A solution of 3-chloro-4-iodo-nitrobenzene (2.26 g), trimethyl(trifluoromethyl)silane (5.68 g), copper(I) iodide (2.28 g), and potassium fluoride (0.56 g) in N,N-dimethylformamide (8 mL) is heated in a sealed tube to 80° C. for 40 hours. The solution is then cooled, diluted with diethyl ether, filtered through diatomaceous earth, and the filtrate is washed successively with water, saturated aqueous sodium chloride, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure and the residue is chromatographed over silica gel (1% diethyl ether in hexanes followed by 10% ethyl acetate in hexanes is used as the eluant) to provided the desired product as a colorless oil.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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